1-Phenyl-2-(4-phenylpiperazino)-1-ethanone
CAS No.: 97888-63-6
Cat. No.: VC4250081
Molecular Formula: C18H20N2O
Molecular Weight: 280.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97888-63-6 |
|---|---|
| Molecular Formula | C18H20N2O |
| Molecular Weight | 280.371 |
| IUPAC Name | 1-phenyl-2-(4-phenylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C18H20N2O/c21-18(16-7-3-1-4-8-16)15-19-11-13-20(14-12-19)17-9-5-2-6-10-17/h1-10H,11-15H2 |
| Standard InChI Key | FAIZTZQJLSGSPJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name of the compound, 1-phenyl-2-(4-phenylpiperazin-1-yl)ethanone, reflects its core structure: a phenyl ring bonded to a piperazine heterocycle via an ethanone bridge. The piperazine ring adopts a chair conformation, with nitrogen atoms at positions 1 and 4 facilitating hydrogen bonding and electrostatic interactions . The planar phenyl groups contribute to hydrophobic interactions, while the ketone oxygen enhances polarity, influencing solubility and reactivity.
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals a strong absorption band at 1680–1700 cm, characteristic of the carbonyl group () . Nuclear magnetic resonance (NMR) spectra show distinct signals for the piperazine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–7.5 ppm), corroborating the connectivity of the substituents. Mass spectrometry confirms the molecular ion peak at m/z 280.37, consistent with the molecular formula .
Solubility and Stability
The compound exhibits limited aqueous solubility due to its hydrophobic aromatic groups, necessitating organic solvents such as ethanol or dimethylformamide for experimental handling. Stability studies indicate decomposition under prolonged exposure to light or acidic conditions, with optimal storage recommended in inert atmospheres at 2–8°C .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step approach:
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Formation of the Piperazine Core: Reacting 1-phenylpiperazine with chloroacetophenone in the presence of a base (e.g., potassium carbonate) yields the intermediate 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone.
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Nucleophilic Substitution: Displacement of the chloride by a phenyl group via Ullmann coupling or Suzuki-Miyaura cross-coupling introduces the second aromatic ring .
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Purification: Column chromatography or recrystallization from ethanol achieves >97% purity, as verified by high-performance liquid chromatography (HPLC) .
Reaction Optimization
Key parameters include temperature (60–80°C), solvent polarity (tetrahydrofuran or toluene), and catalyst selection (palladium for cross-coupling). Yields range from 65% to 85%, with side products such as dimerized piperazines minimized through controlled stoichiometry .
Industrial Manufacturing
Scaling production requires continuous-flow reactors to enhance heat transfer and reduce reaction times. Automated systems monitor pH and temperature, while membrane filtration replaces traditional chromatography for cost-effective purification . Annual global production is estimated at 10–50 kg, primarily serving pharmaceutical research .
Biological and Pharmacological Activities
Antimicrobial Activity
Derivatives of this compound inhibit MCR-1, an enzyme conferring resistance to colistin in Gram-negative bacteria . Molecular docking studies reveal hydrogen bonds between the ketone group and Glu246/Thr285 residues in MCR-1, disrupting its phosphoethanolamine transferase activity . In vitro, analogs reduced colistin minimal inhibitory concentrations (MICs) by 4–8 fold against Escherichia coli strains .
Cardiovascular Effects
Substitutions on the piperazine ring enhance cardiotonic activity. For example, bromination at the ortho position of the phenyl group produced derivatives with 100-fold greater inotropic potency than amrinone, a standard heart failure medication . These compounds increase cardiac contractility by inhibiting phosphodiesterase III, elevating cyclic adenosine monophosphate (cAMP) levels .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
The trifluoromethyl group in the thienyl analog enhances lipid membrane permeability, improving bioavailability for anti-inflammatory applications. Conversely, hydroxylation in the ethanol derivative increases aqueous solubility, favoring central nervous system penetration .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for antidepressants and antipsychotics. For instance, reductive amination yields secondary amines with affinity for sigma receptors, implicated in schizophrenia treatment .
Material Science
Incorporating the phenyl-piperazine motif into polymers enhances thermal stability. Polyamides synthesized with this monomer exhibit glass transition temperatures () exceeding 200°C, suitable for high-performance plastics .
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